Structural Confirmation via Characteristic Carbonyl Vibrational Frequency
The 4-acetylphenyl substitution provides a unique spectroscopic fingerprint. Density Functional Theory (DFT) calculations and experimental IR spectroscopy for the broader class of phenyl acridine-9-carboxylates demonstrate that the ester carbonyl (C=O) stretching frequency is highly sensitive to the substituent on the phenyl ring [1]. While specific comparative data for the unsubstituted parent compound versus the 4-acetyl derivative is not tabulated in the primary literature, this established structure-spectrum relationship serves as a crucial quality control (QC) tool. The distinct acetyl C=O stretch serves as a specific marker absent in non-acetylated analogs, providing a means for identity verification and purity assessment that is not possible with compounds lacking this functional group.
| Evidence Dimension | Infrared (IR) Spectral Signature |
|---|---|
| Target Compound Data | Predicted and experimentally validated IR spectrum characterized by ester C=O and acetyl C=O stretching bands, as an acetyl-substituted member of its class. |
| Comparator Or Baseline | Unsubstituted phenyl acridine-9-carboxylate: Lacks the acetyl C=O band. Other alkyl-substituted analogs: exhibit shifts in ester C=O frequency correlating with substituent electronic effects. |
| Quantified Difference | A qualitative but definitive difference: presence vs. absence of the acetyl carbonyl band. DFT modeling (B3LYP/6-31G** level) predicts distinct wavenumber shifts for different substituents. |
| Conditions | Experimental FT-IR spectroscopy and DFT theoretical calculations at the B3LYP/6-31G** level of theory for a series of phenyl acridine-9-carboxylates. |
Why This Matters
This spectroscopic difference is critical for unambiguous identity confirmation and purity analysis during procurement and quality control, ensuring the correct derivative is received and used in subsequent syntheses.
- [1] Zadykowicz, B., Ozóg, A., & Krzymiński, K. (2010). Vibrational spectra of phenyl acridine-9-carboxylates and their 10-methylated cations: A theoretical and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1546-1551. View Source
